

Using UMB298 to Elucidate Protein-Protein Interactions Involving CBP/p300

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Compound of Interest

Compound Name: UMB298

Cat. No.: B8180657

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Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The paralogous proteins CREB-binding protein (CBP) and p300 are crucial transcriptional co-activators that play a pivotal role in a myriad of cellular processes, including cell growth, differentiation, and DNA repair.[1] A key functional module within these proteins is the bromodomain, a conserved structural motif that recognizes and binds to acetylated lysine residues on both histone and non-histone proteins.[2] This interaction is fundamental for the recruitment of CBP/p300 to chromatin and the subsequent activation of gene transcription. Dysregulation of CBP/p300 activity and its protein-protein interactions (PPIs) has been implicated in various diseases, notably cancer.[3]

UMB298 is a potent and selective small molecule inhibitor of the CBP/p300 bromodomains. Its high selectivity allows for the precise dissection of the functional role of these bromodomains in mediating PPIs, making it an invaluable tool for researchers in epigenetics and drug discovery. This document provides detailed application notes and experimental protocols for utilizing **UMB298** to study CBP/p300-mediated protein-protein interactions.

Data Presentation

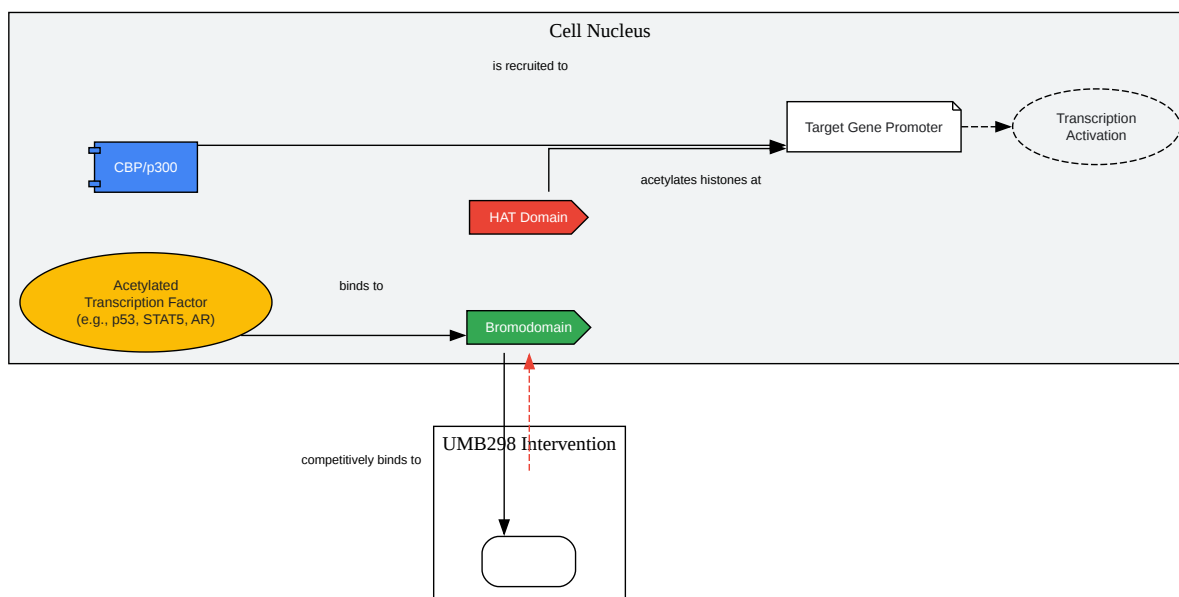
The selectivity and potency of **UMB298** are critical parameters for its application in studying protein-protein interactions. The following table summarizes the key quantitative data for **UMB298**.

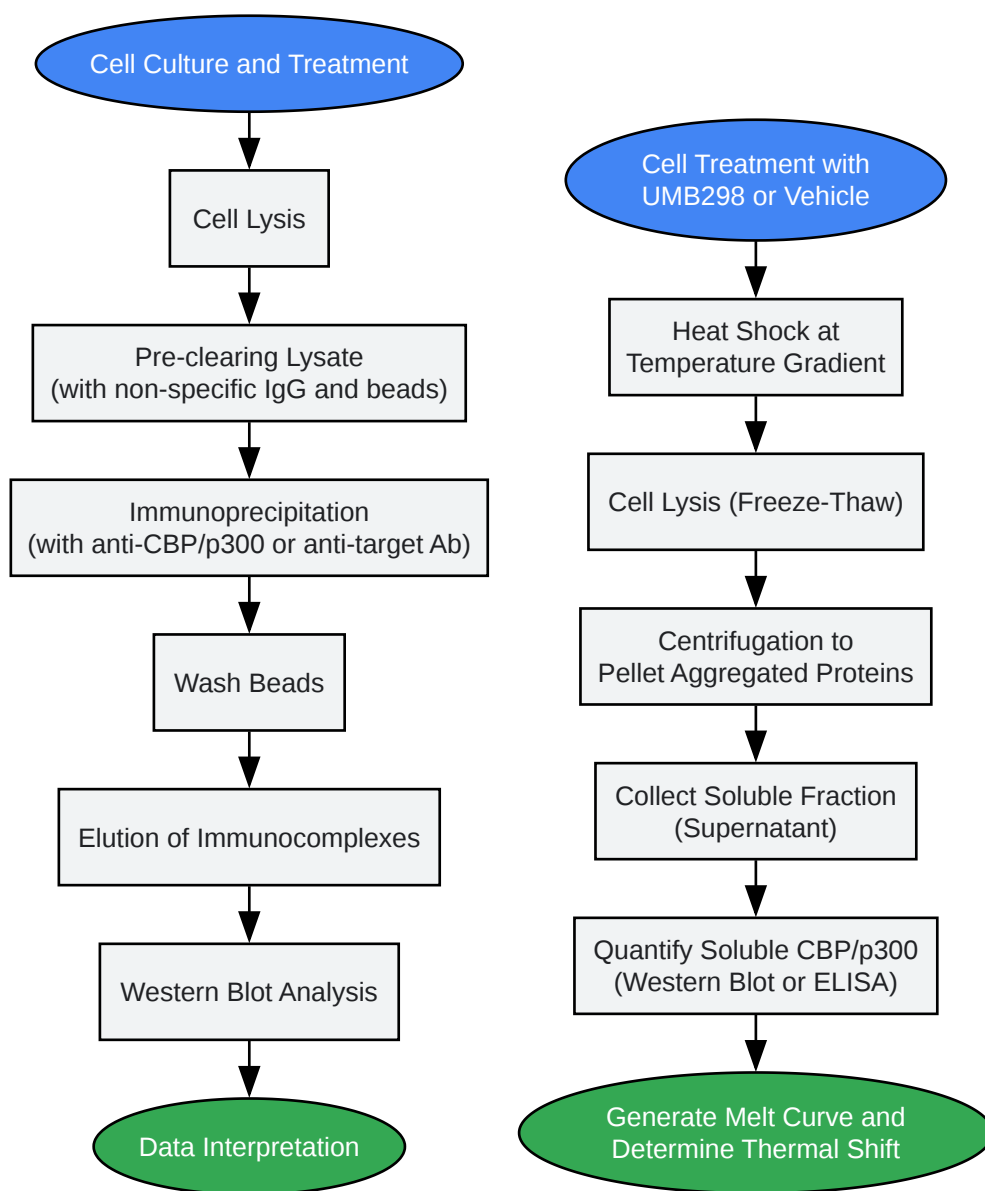
Compound	Target	IC50 (nM)	Selectivity	Reference
UMB298	CBP	72	72-fold vs. BRD4(1)	Unpublished Data
UMB298	BRD4(1)	5193	Unpublished Data	

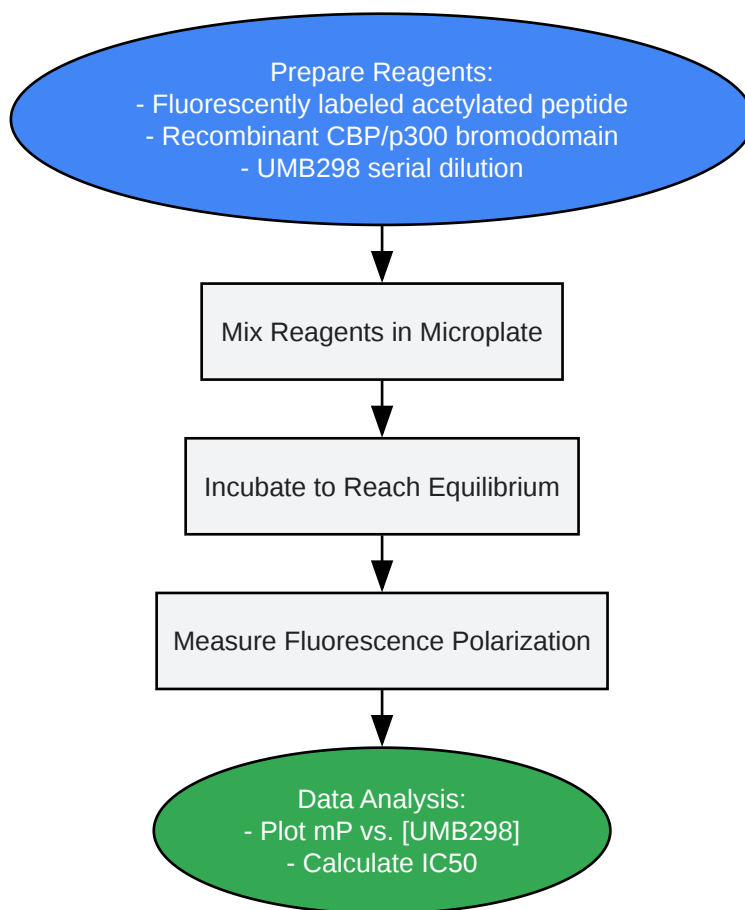
Signaling Pathway

The CBP/p300 bromodomain acts as a reader of lysine acetylation, a key post-translational modification in signal transduction and gene regulation. By binding to acetylated proteins, the bromodomain facilitates the assembly of transcriptional machinery at specific gene loci.

UMB298, by occupying the acetyl-lysine binding pocket of the CBP/p300 bromodomain, prevents this interaction, thereby inhibiting the downstream signaling and transcriptional activation. A key pathway influenced by this mechanism is the regulation of oncogenic transcription factors.







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References

- 1. Transcriptional/epigenetic regulator CBP/p300 in tumorigenesis: structural and functional versatility in target recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CREB-binding protein - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in the Development of CBP/p300 Bromodomain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

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